

Application Notes and Protocols: Tideglusib-Loaded Bioactive Glass Nanoparticles for Dentin Regeneration

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tideglusib

CAS No.: 865854-05-3

Cat. No.: S545349

[Get Quote](#)

Introduction and Scientific Background

Tideglusib-loaded bioactive glass nanoparticles (TdG-BgNPs) represent an innovative therapeutic platform for **dentin-pulp complex regeneration**. **Tideglusib**, a potent **glycogen synthase kinase-3 (GSK-3) inhibitor**, promotes the **Wnt/ β -catenin signaling pathway** that is crucial for odontogenic differentiation and reparative dentin formation [1] [2]. When encapsulated within bioactive glass nanoparticles, this drug demonstrates enhanced stability, controlled release kinetics, and improved bioactivity compared to conventional delivery methods [1].

Bioactive glass nanoparticles serve as an ideal delivery vehicle due to their **exceptional surface area**, **tunable mesoporous structure**, and **inherent bioactivity** that promotes hydroxyapatite formation [3] [4]. The combination of **tideglusib** with BgNPs creates a synergistic system that not only facilitates dentin regeneration but also provides anti-inflammatory and antioxidant effects, addressing multiple aspects of the pulp repair process [1] [5].

The following application notes detail the synthesis, characterization, and evaluation protocols for TdG-BgNPs, providing researchers with standardized methodologies for developing this promising dentin regenerative material.

Synthesis Protocols

Synthesis of Mesoporous Bioactive Glass Nanoparticles (BgNPs)

Principle: The sol-gel method with surfactant templating produces mesoporous BgNPs with controlled porosity and high specific surface area for optimal drug loading [1] [3].

- **Materials:**

- Tetraethyl orthosilicate (TEOS, ≥98%)
- Calcium nitrate tetrahydrate ($\text{Ca}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$, ≥98%)
- Hexadecyltrimethylammonium bromide (CTAB, ≥99%)
- Ammonium hydroxide (NH_4OH , 28-30%)
- Absolute ethanol
- Deionized water

- **Procedure:**

- Dissolve 1g CTAB in a mixture of 150mL distilled water, 30mL ethanol, and 2mL ammonium hydroxide [3].
- Add calcium nitrate tetrahydrate (appropriate amount for target composition, e.g., 15 mol% CaO) to the mixture and stir vigorously for 30 minutes at room temperature [1] [3].
- Add 15.6mL TEOS dropwise to the solution and continue stirring for 4 hours to form a white precipitate [3].
- Recover the precipitate by filtration and wash three times with ethanol and deionized water.
- Dry the product at 60°C for 24 hours [1].
- Calcinate at 600°C for 6 hours using a heating rate of 1°C/min to remove the surfactant template and create mesopores [1].

- **Quality Control:**

- Determine particle size distribution by dynamic light scattering (DLS)
- Analyze morphology by transmission electron microscopy (TEM)
- Verify mesoporous structure by nitrogen adsorption-desorption isotherm

Drug Loading: Tideglusib Encapsulation

Principle: Passive adsorption exploits the high surface area and porous structure of BgNPs to efficiently load **tideglusib** molecules [1].

- **Materials:**

- Synthesized BgNPs
- **Tideglusib** (≥95%)
- Dimethyl sulfoxide (DMSO)
- Phosphate buffer saline (PBS, pH 7.4)

- **Procedure:**

- Dissolve **tideglusib** in DMSO at a 2:1 (v/v) drug-to-solvent ratio [1].
- Add 2mL PBS to the drug solution and mix thoroughly.
- Add 30mg of BgNPs to the solution and stir continuously for 24 hours at room temperature protected from light [1].
- Separate the drug-loaded nanoparticles (TdG-BgNPs) by centrifugation at 10,000 rpm for 10 minutes.
- Wash twice with PBS to remove surface-adsorbed drug.
- Lyophilize the final product and store at -20°C protected from moisture.

- **Loading Efficiency Calculation:**

- Determine the concentration of unencapsulated **tideglusib** in the supernatant using UV-Vis spectrophotometry at λ_{max} [1].
- Calculate loading efficiency using the formula:

$$\text{Loading Efficiency (\%)} = [(\text{Total drug added} - \text{Free drug in supernatant}) / \text{Total drug added}] \times 100 [1]$$

Characterization Methods and Data

Comprehensive characterization ensures batch-to-batch consistency and confirms desired physicochemical properties.

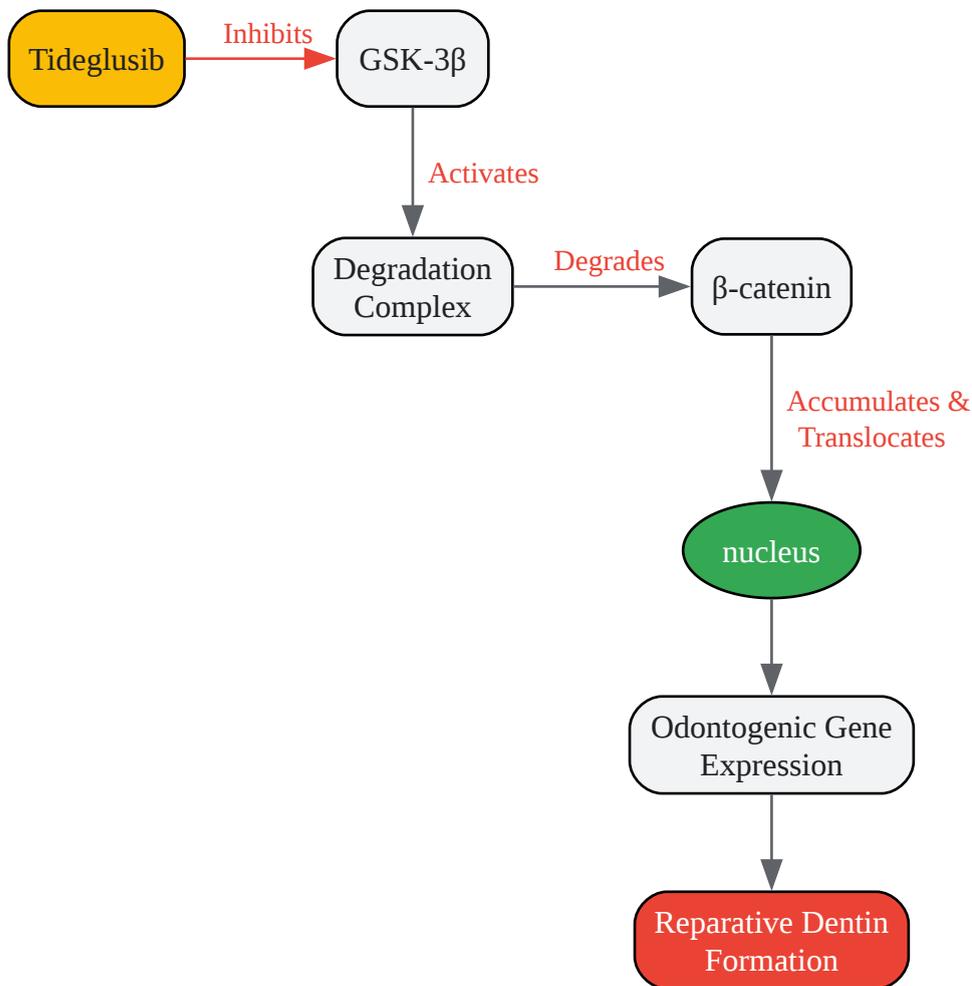
Table 1: Standard Characterization Techniques for TdG-BgNPs

Parameter	Method	Target Specification	Experimental Conditions
Size & Morphology	Transmission Electron Microscopy (TEM)	Spherical, 50-200 nm	Accelerating voltage: 200 kV [6]
Surface Charge	Zeta Potential	-15 to -25 mV	Dispersion in deionized water [7]
Crystallinity	X-ray Diffraction (XRD)	Amorphous structure	2θ range: 5°-80°, Cu Kα radiation [1] [3]
Chemical Bonds	Fourier Transform-Infrared Spectroscopy (FT-IR)	Presence of Si-O-Si, Si-OH, and drug-related bonds	Wavenumber range: 400-4000 cm ⁻¹ [1] [3]
Surface Area	BET Nitrogen Adsorption	>200 m ² /g	77 K, degas at 150°C for 6 hours [3]
Drug Release	UV-Vis Spectroscopy	Sustained release over 14-21 days	Sink conditions, PBS pH 7.4, 37°C [1]

Table 2: Typical Physicochemical Properties of Synthesized TdG-BgNPs

Property	BgNPs	TdG-BgNPs	Measurement Technique
Average Size (nm)	85.2 ± 12.5	92.7 ± 15.3	Dynamic Light Scattering
Polydispersity Index	0.18 ± 0.04	0.22 ± 0.05	Dynamic Light Scattering
Zeta Potential (mV)	-20.3 ± 1.5	-18.7 ± 1.8	Electrophoretic Light Scattering
BET Surface Area (m ² /g)	325 ± 25	288 ± 22	Nitrogen Adsorption
Pore Volume (cm ³ /g)	0.68 ± 0.08	0.52 ± 0.07	Nitrogen Adsorption
Tideglusib Loading (%)	-	14.8 ± 1.2	UV-Vis Spectroscopy

The mechanistic pathway of **tideglusib** in promoting dentin regeneration is summarized below:



[Click to download full resolution via product page](#)

*Figure 1: **Tideglusib** Mechanism of Action: Inhibition of GSK-3 β prevents β -catenin degradation, leading to its nuclear translocation and activation of odontogenic gene expression pathways essential for reparative dentin formation [1] [2] [7].*

Biological Evaluation Protocols

In Vitro Bioactivity Assessment (Apatite Formation)

Principle: Evaluation of hydroxyapatite formation on nanoparticle surfaces when immersed in simulated body fluid (SBF) predicts material bioactivity in physiological environments [3] [6].

- **Materials:**

- Simulated Body Fluid (SBF, prepared according to Kokubo protocol)
- TdG-BgNPs
- CO₂ incubator maintained at 37°C

- **Procedure:**

- Immerse 50mg of TdG-BgNPs in 50mL of SBF in a sterile container.
- Incubate at 37°C for predetermined time points (1, 3, 7, 14, 21 days).
- At each time point, remove nanoparticles by filtration and gently rinse with deionized water.
- Analyze the surface morphology by scanning electron microscopy (SEM).
- Identify hydroxyapatite formation by FT-IR and XRD [3] [6].

- **Acceptance Criteria:**

- Appearance of cauliflower-like hydroxyapatite structures on SEM within 7 days
- Characteristic phosphate bands at 560-600 cm⁻¹ and 960-1100 cm⁻¹ in FT-IR spectra
- Distinct hydroxyapatite peaks at $2\theta = 25.9^\circ$ and 31.8° in XRD patterns

Cell-Based Assays for Biocompatibility and Efficacy

Principle: Human dental pulp stem cells (hDPSCs) are used to evaluate cytocompatibility and odontogenic potential of TdG-BgNPs [1].

- **Cell Culture:**

- Maintain hDPSCs in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in 5% CO₂ [1] [7].

- **Cytocompatibility Assessment (MTT Assay):**

- Seed hDPSCs in 96-well plates at 5×10^3 cells/well and incubate for 24 hours.
- Prepare extract media by incubating TdG-BgNPs (1-100 µg/mL) in culture medium for 24 hours [1] [7].
- Treat cells with extract media for 72 hours.
- Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
- Dissolve formazan crystals with DMSO and measure absorbance at 570 nm.
- Calculate cell viability relative to untreated controls [7].

- **Migration Assay (Wound Healing):**

- Culture hDPSCs to confluence in 12-well plates.
- Create a scratch wound using a sterile pipette tip.
- Treat with TdG-BgNPs extract media at optimal concentration (e.g., 10 $\mu\text{g}/\text{mL}$).
- Monitor wound closure at 0, 12, and 24 hours using microscopy.
- Quantify migration rate as percentage of wound closure compared to control [1].

Table 3: Typical Biological Performance of TdG-BgNPs (10 $\mu\text{g}/\text{mL}$) Compared to Controls

Biological Parameter	Control	Biodentine	TdG-BgNPs	Measurement Method
Cell Viability (%)	100 \pm 5.2	118.3 \pm 6.7	125.8 \pm 7.4	MTT Assay [1]
Migration Rate (% wound closure)	42.5 \pm 4.1	58.7 \pm 5.2	75.3 \pm 6.8	Scratch Assay [1]
ALP Activity (nmol/min/mg)	1.0 \pm 0.2	2.8 \pm 0.3	3.9 \pm 0.4	Alkaline Phosphatase Assay
DSPP Expression (fold change)	1.0 \pm 0.3	3.2 \pm 0.5	5.7 \pm 0.8	Quantitative PCR [1]

Formulation and Application Protocols

Preparation of Calcium Silicate Cement with TdG-BgNPs

Principle: Incorporating TdG-BgNPs into calcium silicate cement enhances its bioactivity while maintaining suitable handling properties for clinical application [1].

- **Materials:**

- Tricalcium silicate powder
- Dicalcium silicate powder
- TdG-BgNPs (10 wt% of total cement)
- Distilled water

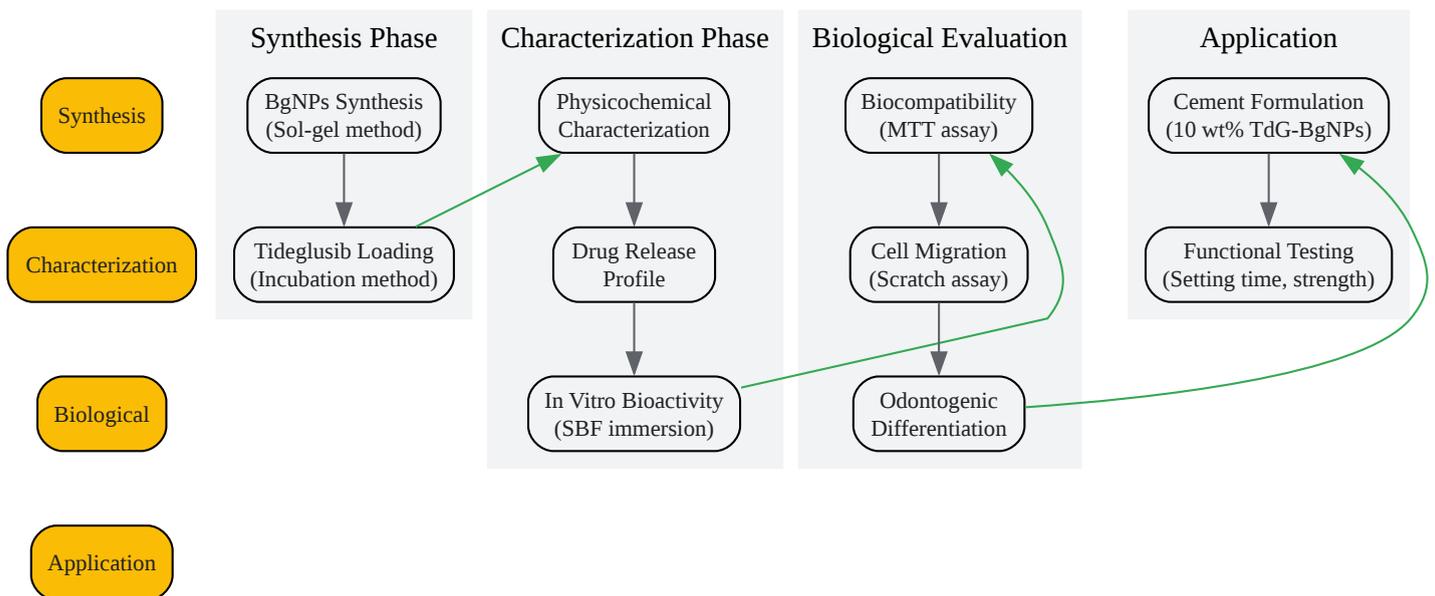
• Procedure:

- Mix tricalcium silicate and dicalcium silicate powders at 3:1 ratio.
- Incorporate 10 wt% TdG-BgNPs into the calcium silicate powder blend and mix thoroughly [1].
- Gradually add distilled water at powder-to-liquid ratio of 3:1 and mix for 1 minute to achieve homogeneous paste.
- Use within 5 minutes of mixing for optimal handling properties.

• Properties of Optimized Formulation:

- **Setting time:** 25 ± 3 minutes (comparable to Biodentine) [1]
- **Compressive strength:** 45 ± 5 MPa after 24 hours
- **Alkalinity:** pH ~ 10.5 during setting reaction

The complete experimental workflow from synthesis to biological evaluation is summarized below:



[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for TdG-BgNPs Development: Comprehensive process from nanoparticle synthesis through biological evaluation to final application formulation [1] [3].

Troubleshooting Guide

Table 4: Common Technical Issues and Recommended Solutions

Problem	Potential Cause	Solution
BgNPs aggregation	Inadequate surfactant removal	Optimize calcination temperature and duration [3]
Low drug loading efficiency	Insufficient pore volume or surface area	Increase CTAB concentration during synthesis [3]
Rapid drug release	Poor drug-particle interaction	Functionalize BgNPs surface with amino or carboxyl groups [8]
Reduced cell viability	High nanoparticle concentration	Optimize dose (typically 10-50 µg/mL for hDPSCs) [1]
Short cement setting time	High TdG-BgNPs concentration	Adjust TdG-BgNPs content (optimal at 10 wt%) [1]

Conclusion

Tideglusib-loaded bioactive glass nanoparticles represent a promising advanced therapeutic material for dentin regeneration. The protocols outlined herein provide researchers with standardized methods for synthesizing, characterizing, and evaluating TdG-BgNPs. The optimized formulation demonstrates enhanced bioactivity through superior cell proliferation, migration, and odontogenic differentiation compared to existing materials like Biodentine [1].

Future development directions include exploring alternative delivery systems such as injectable hydrogels [7] and functionalizing nanoparticle surfaces with targeting moieties to further enhance regenerative outcomes. Long-term in vivo studies are recommended to validate clinical potential before human applications.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Evaluating the Effect of Tideglusib-Loaded Bioactive Glass ... [mdpi.com]
2. - Wikipedia Tideglusib [en.wikipedia.org]
3. Mesoporous bioactive doped with magnesium... glass nanoparticles [pubs.rsc.org]
4. Bioactive Glass Nanoparticles: From Synthesis to Materials ... [mdpi.com]
5. Evaluating the Effect of Tideglusib-Loaded Bioactive Glass ... [pubmed.ncbi.nlm.nih.gov]
6. doped with zinc-based metal–organic frameworks... Bioactive glass [link.springer.com]
7. Injectable GSK3 inhibitor (Tideglusib) hydrogel versus ... [link.springer.com]
8. Multifunctional bioactive glass nanoparticles: surface– ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Notes and Protocols: Tideglusib-Loaded Bioactive Glass Nanoparticles for Dentin Regeneration]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b545349#tideglusib-loaded-bioactive-glass-nanoparticles-for-drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com